2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide
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Overview
Description
2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide is an organic compound with a unique adamantyl structure. This compound is known for its potential applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. Its structure features a chloroacetamide group attached to an adamantyl moiety, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide involves the reaction of 2-chloracetamide with formaldehyde. This reaction typically occurs under basic conditions, where the formaldehyde acts as a hydroxymethylating agent . The reaction can be represented as follows:
ClCH2CONH2+CH2O→ClCH2CONHCH2OH
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The process ensures high yield and purity of the final product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS) can be used under basic conditions.
Major Products
Oxidation: 2-Chloro-N-[2-(carboxymethyl)-2-adamantyl]acetamide.
Reduction: 2-Hydroxy-N-[2-(hydroxymethyl)-2-adamantyl]acetamide.
Substitution: 2-Amino-N-[2-(hydroxymethyl)-2-adamantyl]acetamide.
Scientific Research Applications
2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide primarily involves the release of formaldehyde. This release can lead to various biochemical effects, such as cross-linking of proteins and nucleic acids, which can inhibit microbial growth and preserve biological samples . The molecular targets include cellular proteins and DNA, where formaldehyde forms covalent bonds, leading to structural and functional alterations.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methylacetamide
- 2-Chloro-N-phenylacetamide
- 2-Chloro-N,N-diethylacetamide
Uniqueness
2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide is unique due to its adamantyl structure, which imparts increased stability and rigidity compared to other chloroacetamides.
Properties
IUPAC Name |
2-chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c14-6-12(17)15-13(7-16)10-2-8-1-9(4-10)5-11(13)3-8/h8-11,16H,1-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDLBYNVDQHJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CO)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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